molecular formula C10H4Cl5N B1611730 4,6-Dichloro-2-trichloromethyl-quinoline CAS No. 93600-20-5

4,6-Dichloro-2-trichloromethyl-quinoline

Cat. No. B1611730
CAS RN: 93600-20-5
M. Wt: 315.4 g/mol
InChI Key: FHXKVGZILZNOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Photovoltaic Applications

The photovoltaic properties of 4,6-Dichloro-2-trichloromethyl-quinoline derivatives have been studied in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives, when deposited using thermal evaporation techniques, display rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their potential use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Synthesis

The synthesis of 2-(Alkylamino)-4-(dichloromethyl)quinolines from (Trichlorovinyl)ketene N-Arylimines and Aliphatic Amines has been documented. This process showcases the chemical versatility of quinoline derivatives and their potential in creating a variety of structurally diverse compounds (Roedig & Ritschel, 1982).

Anticancer Activity

Research indicates that quinoline compounds, including 4,6-Dichloro-2-trichloromethyl-quinoline derivatives, have shown effectiveness in anticancer activities. They have been examined for their modes of function in the inhibition of various cellular processes critical in cancer development and progression (Solomon & Lee, 2011).

Corrosion Inhibition

Studies have explored the corrosion inhibition properties of quinoline derivatives, including 4,6-Dichloro-2-trichloromethyl-quinoline, for mild steel in acidic solutions. These derivatives have been found to be excellent inhibitors, suggesting their application in protecting metals against corrosion (Lgaz et al., 2017).

Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.


properties

IUPAC Name

4,6-dichloro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXKVGZILZNOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588862
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-trichloromethyl-quinoline

CAS RN

93600-20-5
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93600-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-20-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 2
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 6
4,6-Dichloro-2-trichloromethyl-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.